REACTION_CXSMILES
|
[C:1]1([NH:7][CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]([N:16]=[C:17]=[O:18])[CH2:13][CH2:14][CH3:15]>>[C:1]1([N:7]2[CH2:8][C:9](=[O:11])[N:16]([CH2:12][CH2:13][CH2:14][CH3:15])[C:17]2=[O:18])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NCC(=O)O
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for about 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature until it
|
Type
|
CUSTOM
|
Details
|
The solidified mass was crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(=O)N(C(=O)C1)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.065 mol | |
YIELD: CALCULATEDPERCENTYIELD | 43.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |